molecular formula C23H26N4O4S B14079492 5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No.: B14079492
M. Wt: 454.5 g/mol
InChI Key: RPNHVGGWODGLLT-UHFFFAOYSA-N
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Description

5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine sulfonyl group, and a hydroxy-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the piperidine sulfonyl group, and the attachment of the hydroxy-dimethylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient, cost-effective, and environmentally friendly. Advanced techniques such as microwave-assisted synthesis and green chemistry principles may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxy-3,5-dimethylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic

Properties

Molecular Formula

C23H26N4O4S

Molecular Weight

454.5 g/mol

IUPAC Name

3-(2-hydroxy-3,5-dimethylphenyl)-N-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H26N4O4S/c1-15-12-16(2)22(28)19(13-15)20-14-21(26-25-20)23(29)24-17-6-8-18(9-7-17)32(30,31)27-10-4-3-5-11-27/h6-9,12-14,28H,3-5,10-11H2,1-2H3,(H,24,29)(H,25,26)

InChI Key

RPNHVGGWODGLLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)O)C

Origin of Product

United States

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